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Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycinol

Cat. No.: B122105 Get Quote

Foreword

(S)-(+)-2-Phenylglycinol, a chiral amino alcohol, serves as a critical building block in modern

organic synthesis. Its utility in the stereoselective preparation of complex molecules has

positioned it as an invaluable tool for researchers in drug discovery and development. This

technical guide provides an in-depth overview of the key properties, applications, and

experimental considerations for (S)-(+)-2-Phenylglycinol, with a focus on its role as a chiral

auxiliary in asymmetric synthesis.

Core Compound Identification and Properties
(S)-(+)-2-Phenylglycinol is a commercially available chiral reagent. The fundamental

identification and physicochemical properties are summarized below.

Identifier Value Reference

CAS Number 20989-17-7

Molecular Formula C8H11NO [1]

Molecular Weight 137.18 g/mol
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Physical and Chemical
Properties

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 75-79 °C [1]

Optical Activity [α]D +33° (c = 0.75 in 1 M HCl)

Solubility

Soluble in chloroform,

dichloromethane, ethyl

acetate, DMSO, acetone, and

methanol. Limited solubility in

water.

[1]

Purity
Typically available in ≥98%

purity.
[2]

Applications in Asymmetric Synthesis
The primary application of (S)-(+)-2-Phenylglycinol lies in its use as a chiral auxiliary. A chiral

auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to

control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is

created, the auxiliary is removed and can often be recovered.

(S)-(+)-2-Phenylglycinol is particularly effective in directing the stereoselective synthesis of a

variety of chiral compounds, including amino acids and alkaloids. It is also a key precursor in

the synthesis of chiral ligands, such as bis(oxazolines), which are used in asymmetric catalysis.

Role as a Chiral Auxiliary
The general workflow for utilizing a chiral auxiliary such as (S)-(+)-2-Phenylglycinol is
depicted below. This process allows for the conversion of a prochiral substrate into a chiral

product with a high degree of stereocontrol.
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Asymmetric Synthesis Workflow
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General workflow for asymmetric synthesis using a chiral auxiliary.

Synthesis of Chiral Bis(oxazoline) Ligands
(S)-(+)-2-Phenylglycinol is a common starting material for the synthesis of C2-symmetric

chiral bis(oxazoline) (BOX) ligands. These ligands are highly effective in a wide range of metal-

catalyzed asymmetric reactions. The synthesis typically involves the condensation of two

equivalents of the amino alcohol with a dicarboxylic acid derivative.

Synthesis of Bis(oxazoline) Ligands

(S)-(+)-2-Phenylglycinol
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Simplified workflow for the synthesis of BOX ligands.

Experimental Protocols
The following are generalized experimental protocols for key applications of (S)-(+)-2-
Phenylglycinol. Researchers should consult the primary literature for specific substrate and
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reaction optimization.

General Procedure for the Synthesis of Chiral
Bis(oxazoline) Ligands
This protocol is based on a one-pot condensation reaction.

Materials:

(S)-(+)-2-Phenylglycinol

Malononitrile or other suitable dinitrile

Zinc triflate (Zn(OTf)2)

Toluene

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a solution of the dinitrile (1.0 mmol) in toluene (10 mL) is added (S)-(+)-2-Phenylglycinol
(2.2 mmol).

Zinc triflate (0.1 mmol) is added to the mixture.

The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is

consumed.

Upon completion, the reaction mixture is cooled to room temperature.

The solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

bis(oxazoline) ligand.
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General Procedure for Diastereoselective Alkylation
using a Phenylglycinol-Derived Oxazolidinone Auxiliary
This protocol outlines the use of an oxazolidinone derived from (S)-(+)-2-Phenylglycinol for a

diastereoselective alkylation.

Part A: Acylation of the Chiral Auxiliary

(S)-(+)-2-Phenylglycinol is first converted to the corresponding oxazolidinone.

The oxazolidinone (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (10 mL)

under an inert atmosphere and cooled to -78 °C.

n-Butyllithium (1.1 mmol) is added dropwise, and the solution is stirred for 15 minutes.

The desired acyl chloride (1.2 mmol) is added, and the reaction is allowed to warm to room

temperature and stirred overnight.

The reaction is quenched with saturated aqueous ammonium chloride.

The product is extracted with ethyl acetate, and the combined organic layers are washed

with brine, dried over sodium sulfate, and concentrated.

The crude N-acyl oxazolidinone is purified by column chromatography.

Part B: Diastereoselective Alkylation

The N-acyl oxazolidinone (1.0 mmol) is dissolved in anhydrous THF (10 mL) and cooled to

-78 °C.

A strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide

(NaHMDS) (1.1 mmol) is added dropwise to form the enolate.

After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide) (1.2 mmol) is added.

The reaction is stirred at -78 °C for several hours until TLC analysis indicates the

consumption of the starting material.
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The reaction is quenched with saturated aqueous ammonium chloride and warmed to room

temperature.

The product is extracted, and the organic layer is purified as described in Part A.

Part C: Cleavage of the Chiral Auxiliary

The alkylated product (1.0 mmol) is dissolved in a mixture of THF and water.

Lithium hydroxide (2.0 mmol) is added, and the mixture is stirred at room temperature.

Upon completion, the reaction mixture is acidified, and the chiral carboxylic acid product is

extracted.

The aqueous layer can be basified to recover the (S)-(+)-2-Phenylglycinol auxiliary.

Safety and Handling
(S)-(+)-2-Phenylglycinol is a corrosive substance and should be handled with appropriate

personal protective equipment (PPE).[3]

Eye Protection: Wear safety glasses with side-shields or goggles.[4]

Skin Protection: Wear protective gloves and a lab coat.[4]

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is

generated, a NIOSH-approved respirator may be necessary.[3]

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at

least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[4] If swallowed,

rinse mouth with water and do not induce vomiting; seek immediate medical attention.[3]

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

This guide is intended for use by qualified professionals and should be supplemented with a

thorough review of the relevant literature and safety data sheets before any experimental work

is undertaken.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b122105?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/ProductChemicalPropertiesCB7279995_EN.htm
https://www.thermofisher.com/order/catalog/product/L13265.14
https://www.fishersci.com/store/msds?partNumber=AC307570050&productDescription=S+2-PHENYLGLYCINOL+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.echemi.com/sds/s-2-phenylglycinol-temppid160705003550.html
https://www.benchchem.com/product/b122105#s-2-phenylglycinol-cas-number-and-molecular-weight
https://www.benchchem.com/product/b122105#s-2-phenylglycinol-cas-number-and-molecular-weight
https://www.benchchem.com/product/b122105#s-2-phenylglycinol-cas-number-and-molecular-weight
https://www.benchchem.com/product/b122105#s-2-phenylglycinol-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b122105?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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